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Cat. No.: B564278
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Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment

of major depressive disorder and other mood disorders.[1] Its therapeutic efficacy and safety

profile are intrinsically linked to its metabolism, which occurs primarily in the liver via

cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6.[1][2] This

biotransformation yields several metabolites, including desmethylcitalopram (DCT),

didesmethylcitalopram (DDCT), a deaminated propionic acid derivative, and citalopram N-

oxide.[2][3]

Citalopram N-oxide is a notable metabolite formed through the N-oxidation of the parent drug's

tertiary amine.[2][4] Accurate identification and characterization of such metabolites are critical

throughout the drug development process to understand pharmacokinetics, assess potential

toxicity, and ensure product purity.[5]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid

chromatography (LC), stands as a premier analytical tool for these investigations.[6][7] Its

ability to provide sub-5 ppm mass accuracy allows for the confident determination of elemental
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compositions, a cornerstone of unknown metabolite identification.[8][9] This application note

presents a comprehensive protocol for the robust identification and structural characterization

of citalopram N-oxide in a biological matrix using LC-HRMS. We detail a streamlined sample

preparation method, optimized instrumental conditions, and a systematic approach to data

interpretation, including fragmentation analysis.

Principle of the Method
The core of this method relies on the unparalleled specificity of LC-HRMS.[6] Samples are first

subjected to a simple protein precipitation step to remove the bulk of the matrix interference.

[10][11] The extract is then chromatographically separated to resolve the analyte of interest

from isomers and other matrix components.

Upon introduction into the mass spectrometer using a positive electrospray ionization (ESI+)

source, the analyte is ionized to form a protonated molecule, [M+H]⁺. The HRMS analyzer

(e.g., an Orbitrap or Q-TOF) measures the mass-to-charge ratio (m/z) of this ion with high

precision. This accurate mass measurement is the first key identifier.[9][12]

For structural confirmation, a data-dependent acquisition (DDA) or "All-Ions Fragmentation"

(AIF) approach is employed.[13] The instrument isolates the precursor ion of interest ([M+H]⁺)

and subjects it to collision-induced dissociation (CID) or higher-energy collisional dissociation

(HCD). The resulting product ions (fragments) are also measured with high mass accuracy,

creating a fragmentation "fingerprint" that is characteristic of the molecule's structure.[6] This

MS/MS spectrum provides definitive evidence for the analyte's identity.

Experimental Protocol
3.1. Materials and Reagents

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

Additives: Formic acid (FA), 99% purity or higher.

Standards: Citalopram N-oxide analytical standard, Citalopram-d6 (internal standard).

Biological Matrix: Blank human plasma.
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Consumables: 1.5 mL microcentrifuge tubes, autosampler vials.

3.2. Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of

proteins from plasma or serum, which would otherwise interfere with the analysis.[10][14]

Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being

a suitable solvent for the subsequent LC analysis.[10] An internal standard (IS), such as a

stable isotope-labeled version of the parent drug (Citalopram-d6), is added to account for

variations in extraction efficiency and instrument response.

Protocol:

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Citalopram-d6 in MeOH).

Add 300 µL of cold acetonitrile (containing 0.1% FA) to the plasma sample.

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[10]

Centrifuge the tube at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

Carefully transfer the supernatant to a clean autosampler vial.

Inject 5 µL of the supernatant into the LC-HRMS system.

3.3. Instrumentation and LC-HRMS Conditions

Rationale: A C18 reversed-phase column is selected for its excellent retention and separation

of moderately polar compounds like citalopram and its metabolites.[15][16] A gradient elution

with acetonitrile and water, acidified with formic acid, ensures good peak shape and efficient

ionization in ESI+ mode. HRMS parameters are set to achieve high resolution for accurate

mass measurements while maintaining sufficient sensitivity.

Table 1: Liquid Chromatography Parameters
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Parameter Value

Column
C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8

µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temp. 40 °C

LC Gradient Time (min)

0.0

1.0

8.0

10.0

10.1

12.0

Table 2: High-Resolution Mass Spectrometry Parameters
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Parameter Value

Instrument Q Exactive Orbitrap MS (or equivalent)

Ionization Mode Heated Electrospray Ionization (HESI), Positive

Capillary Temp. 320 °C

Sheath Gas 40 (arbitrary units)

Aux Gas 10 (arbitrary units)

Spray Voltage 3.5 kV

Scan Mode Full MS / dd-MS² (Data-Dependent)

Full MS Res. 70,000

dd-MS² Res. 17,500

Scan Range m/z 100 - 500

Collision Energy Stepped NCE 15, 30, 45

Results and Discussion
4.1. Unambiguous Identification via Accurate Mass

The primary confirmation of citalopram N-oxide is the detection of its protonated molecule,

[M+H]⁺, within a narrow mass tolerance window (typically < 5 ppm).[9] The elemental

composition of citalopram N-oxide is C₂₀H₂₁FN₂O₂.[17] The theoretical exact mass can be

calculated and compared to the experimentally measured mass.

Chemical Formula: C₂₀H₂₁FN₂O₂

Protonated Formula: [C₂₀H₂₂FN₂O₂]⁺

Theoretical Monoisotopic Mass ([M+H]⁺): 341.1660 Da

An experimentally observed mass of, for example, 341.1658 Da would correspond to a mass

error of -0.59 ppm, providing strong evidence for the presence of the target analyte.
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4.2. Structural Elucidation via MS/MS Fragmentation

The fragmentation pattern provides the definitive structural fingerprint. For N-oxides, a

characteristic loss of an oxygen atom ([M+H-16]⁺) is a common and diagnostic fragmentation

pathway, effectively reverting the metabolite to the protonated parent drug.[18] The

fragmentation of citalopram itself is known to involve the loss of the dimethylamine group or

cleavage of the side chain.[19]

Table 3: Predicted Fragment Ions for Citalopram N-oxide ([M+H]⁺ = 341.1660)

Theoretical m/z Proposed Formula Description of Loss

325.1711 [C₂₀H₂₂FN₂O]⁺

Loss of Oxygen

(Deoxygenation) ->

[Citalopram+H]⁺

262.0972 [C₁₈H₁₂FNO]⁺
Loss of Dimethylaminopropyl

N-oxide side chain

109.0444 [C₇H₅O]⁺ Benzofuran core fragment

58.0651 [C₃H₈N]⁺ Dimethylamine fragment

The observation of the ion at m/z 325.1711 is particularly strong evidence, as it corresponds to

the accurate mass of protonated citalopram, confirming the N-oxide structure.[18]
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Caption: Experimental workflow from sample preparation to final identification.
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Caption: Proposed fragmentation pathway for Citalopram N-oxide.

Conclusion
This application note provides a robust and reliable protocol for the identification of citalopram

N-oxide using LC-HRMS. The combination of a straightforward sample preparation method,

optimized chromatography, and the specificity of high-resolution mass spectrometry enables

unambiguous confirmation of the metabolite's identity. The multi-faceted approach, leveraging

accurate mass measurement of both precursor and product ions, ensures a high degree of

confidence in the results, making this method highly suitable for applications in drug

metabolism studies, pharmacokinetic research, and quality control environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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